9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a synthetic organic compound with the molecular formula C9H18N2O.2ClH. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spiro intermediate with methylamine and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to introduce oxygen into the molecule.
Reduction: The compound can be reduced using reducing agents to remove oxygen or add hydrogen.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted spiro compounds .
Scientific Research Applications
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
- 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives
Uniqueness
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11-5-2-9(3-6-11)8-10-4-7-12-9;;/h10H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXEHPVCICQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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